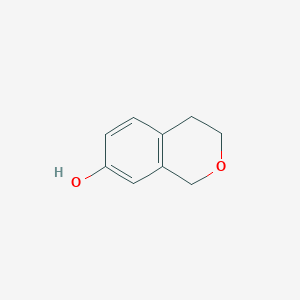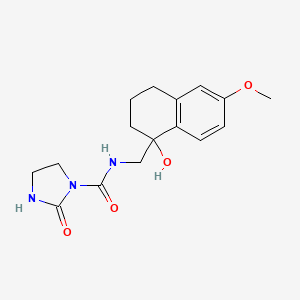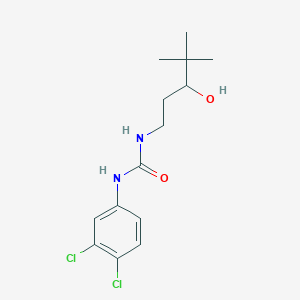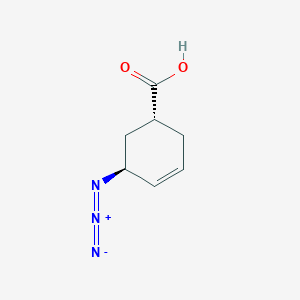
Isochroman-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isochroman-7-ol is a chemical compound with the molecular formula C9H10O2 and a molecular weight of 150.17 . It is commonly used in laboratory chemicals .
Synthesis Analysis
The synthesis of this compound and similar compounds has been studied extensively. The oxa-Pictet–Spengler reaction is a common method for constructing the isochroman motif, which is a key structure in this compound . This reaction typically involves benzaldehyde derivatives and electron-rich β-phenylethanols . A variant of this reaction starts from an epoxide, rather than an aldehyde, which greatly expands the scope and rate of the reaction . The use of hexafluoroisopropanol (HFIP) as a solvent can facilitate the initial Meinwald rearrangement and expand the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes .Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, ten hydrogen atoms, and two oxygen atoms . The exact mass is 150.068085 .Chemical Reactions Analysis
This compound and similar compounds can undergo a variety of chemical reactions. For instance, the products of the oxa-Pictet–Spengler reaction mentioned above could be further derivatised by subsequent ring-opening, reductions, and intra- and intermolecular Friedel–Crafts reactions .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 311.6±42.0 °C at 760 mmHg, and a flash point of 153.5±22.1 °C . The vapor pressure is 0.0±0.7 mmHg at 25°C, and the index of refraction is 1.581 .Applications De Recherche Scientifique
Biological Activities
Isochromans, including Isochroman-7-ol, have been recognized for their diverse therapeutically related applications in pharmacological practices. They have shown potential as central nervous system agents, antioxidants, antimicrobials, antihypertensives, antitumor, and anti-inflammatory agents. Moreover, their Structure-Activity Relationship (SAR) analysis has been a focus in medicinal chemistry, leading to the synthesis of various drug-like candidates and the development of derivatives for potential targets (Zhao et al., 2020).
Synthesis and Chemical Properties
Isochroman derivatives, including isochroman-4-ols and isochroman-3-ols, have been synthesized using methods like oxidative mercury-mediated ring closure and ozonolysis. Such synthetic methods are crucial for exploring the chemical properties and potential applications of isochromans (Koning et al., 2001).
DNA Interaction Studies
Isochroman has been studied for its interaction with DNA, an important aspect in pharmacology for developing effective drugs. Using multi-spectroscopic techniques and computational modelling, isochroman's interaction with calf thymus DNA was explored, revealing moderate binding and specific binding mechanisms (Fatima et al., 2022).
Antioxidant and Radical Scavenging Activity
Research on polyphenolic isochromans demonstrated their potential as antioxidants and radical scavengers. Comparisons between natural and synthesized hydroxy-1-aryl-isochromans revealed insights into their scavenging capacities and potential for pharmaceutical interventions against oxidative stress (Lorenz et al., 2005).
Catalysis and Chemical Transformations
Isochromans have been utilized in diastereoselective approaches via Pd(0)-catalyzed carboiodination, showcasing excellent yields and diastereoselectivities. Such methodologies are significant for the functionalization of isochromans, with broad implications in organic synthesis (Petrone et al., 2012).
Isochromans in Biological Systems
The presence of hydroxy-isochromans in olive oil highlights their potential role in human health and nutrition. Studies on olive oil identified novel phenolic compounds, including hydroxy-isochromans, suggesting their importance in the nutritional and medicinal properties of olive oil (Bianco et al., 2002).
Safety and Hazards
According to the safety data sheet, Isochroman-7-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute toxicity, oral (Category 4, H302). It is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces .
Mécanisme D'action
Target of Action
Isochroman-7-ol, like other isochromans, is a type of polyketide oligomer . Polyketides are a class of secondary metabolites produced by certain living organisms and have diverse structures leading to a wide range of biological activities.
Mode of Action
Isochromans in general are known to interact with various biological targets due to their diverse structures . The specific interactions of this compound with its targets, and the resulting changes, are areas for future research.
Biochemical Pathways
Isochromans are synthesized through various biochemical pathways. One such pathway involves the oxa-Pictet–Spengler reaction, which is a straightforward and modular way to construct the isochroman motif . The reaction starts from an epoxide, rather than an aldehyde, expanding the scope and rate of the reaction . .
Result of Action
Isochromans in general are known to have diverse therapeutic applications due to their varied structures
Analyse Biochimique
Biochemical Properties
Isochroman-7-ol is involved in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The exact mechanisms through which this compound exerts these effects are still being studied.
Molecular Mechanism
The molecular mechanism of this compound involves a variety of interactions at the molecular level These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with results indicating that the effects of the product vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins . The compound can have effects on its localization or accumulation within cells.
Propriétés
IUPAC Name |
3,4-dihydro-1H-isochromen-7-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,10H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGRPMTVIVLWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391209-22-5 |
Source


|
| Record name | 3,4-dihydro-1H-2-benzopyran-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2706194.png)

![2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2706196.png)
![N-(2-methoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2706198.png)
![4-[5-(1-Adamantyl)triazol-1-yl]benzaldehyde](/img/structure/B2706199.png)
![3,6-Diazabicyclo[3.2.1]octane;dihydrochloride](/img/structure/B2706200.png)


![N-Ethyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2706205.png)
![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-1-(3,5-dimethylphenyl)pyrazin-2-one](/img/structure/B2706206.png)
![4-[2-[(4-Methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzaldehyde](/img/structure/B2706208.png)



